An In-depth Technical Guide to the Core Chemical Properties of S-Benzyl-L-cysteine
An In-depth Technical Guide to the Core Chemical Properties of S-Benzyl-L-cysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Benzyl-L-cysteine is a protected form of the amino acid L-cysteine, where a benzyl group is attached to the sulfur atom. This modification prevents the formation of disulfide bonds and makes it a valuable building block in peptide synthesis and various research applications.[1][2][] Its antioxidant properties also make it a compound of interest in the development of pharmaceuticals and cosmetic formulations.[2] This guide provides a comprehensive overview of the fundamental chemical properties of S-Benzyl-L-cysteine, complete with experimental protocols and data presented for clarity and ease of use by researchers.
Physicochemical Properties
The core physicochemical properties of S-Benzyl-L-cysteine are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various experimental settings.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [2][4] |
| Molecular Formula | C₁₀H₁₃NO₂S | [4][5] |
| Molecular Weight | 211.28 g/mol | [5][6][7] |
| Melting Point | 214 °C (decomposes) | [7][8][9] |
| Optical Rotation | [α]²⁰/D +23° (c=2 in 1 M NaOH) | [7] |
Table 2: Solubility Profile
| Solvent | Solubility of L-cysteine ( g/100 mL at 25°C) |
| Water | 28 |
| Ethanol | Soluble |
| Acetone | Insoluble |
| Acetic Acid | Freely soluble |
| Ether | Insoluble |
| Benzene | Insoluble |
| Carbon Tetrachloride | Insoluble |
| Ethyl Acetate | Insoluble |
| Source:[11] |
Table 3: Acidity
| Property | Value | Note |
| pKa | 2.10 ± 0.10 | Predicted value for the carboxylic acid group.[8][10] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of S-Benzyl-L-cysteine.
Infrared (IR) Spectroscopy
The IR spectrum of S-Benzyl-L-cysteine shows characteristic peaks corresponding to its functional groups. A representative spectrum is available through various chemical suppliers and databases.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Mass spectrometry data for S-Benzyl-L-cysteine is available, with characteristic fragmentation patterns that can be used for its identification.[14]
Experimental Protocols
The following sections detail the methodologies for determining the key chemical properties of S-Benzyl-L-cysteine.
Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting point range is indicative of high purity.
Methodology:
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A small amount of finely powdered S-Benzyl-L-cysteine is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Determination of Solubility
Principle: The solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution and quantifying the amount of dissolved solute.
Methodology:
-
An excess amount of S-Benzyl-L-cysteine is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.
-
The undissolved solid is removed by filtration or centrifugation.
-
A known volume of the saturated solution is carefully removed, and the solvent is evaporated.
-
The mass of the remaining solid is measured to determine the concentration of the saturated solution.
Measurement of Optical Rotation
Principle: The optical rotation of a chiral compound is measured using a polarimeter, which determines the angle by which the plane of polarized light is rotated when passed through a solution of the compound.
Methodology:
-
A solution of S-Benzyl-L-cysteine of a known concentration (e.g., 2 g/100 mL in 1 M NaOH) is prepared.
-
The polarimeter cell is filled with the solution, ensuring no air bubbles are present.
-
The cell is placed in the polarimeter, and the angle of rotation is measured.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the molecule's functional groups.
Methodology (KBr Pellet Method):
-
A small amount of S-Benzyl-L-cysteine is thoroughly ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
The pellet is placed in the sample holder of an IR spectrometer.
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The IR spectrum is recorded over the desired wavelength range.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of S-Benzyl-L-cysteine, a reversed-phase HPLC method is commonly employed.
Methodology:
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA).
-
Standard Solution Preparation: A standard solution of S-Benzyl-L-cysteine of known concentration is prepared in a suitable solvent.
-
Sample Solution Preparation: A solution of the S-Benzyl-L-cysteine sample to be analyzed is prepared at a similar concentration to the standard.
-
Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase. A C18 column is typically used. The flow rate, column temperature, and UV detection wavelength are set.
-
Injection and Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area of S-Benzyl-L-cysteine are recorded.
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Purity Calculation: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purity analysis of S-Benzyl-L-cysteine using High-Performance Liquid Chromatography (HPLC).
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of S-Benzyl-L-cysteine, tailored for a scientific audience. The tabulated data, coupled with detailed experimental protocols, serves as a valuable resource for researchers and professionals in drug development. The provided workflow for HPLC analysis offers a practical guide for purity assessment. While some experimental data, such as a comprehensive solubility profile and experimentally determined pKa, remain to be fully elucidated in the literature, this guide consolidates the currently available information to facilitate further research and application of this important amino acid derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 4. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. S-ベンジル-L-システイン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. hmdb.ca [hmdb.ca]
- 12. S-Benzyl-L-cysteine(3054-01-1) IR Spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
